(R)-1-(3-Methylpiperazin-1-yl)ethan-1-one
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Overview
Description
®-1-(3-Methylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine is a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The ®-1-(3-Methylpiperazin-1-yl)ethan-1-one compound is characterized by the presence of a methyl group attached to the piperazine ring and an ethanone group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 3-methylpiperazine with an appropriate acylating agent. One common method is the reaction of 3-methylpiperazine with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methylpiperazin-1-yl)ethan-1-one may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the compound can lead to the formation of secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
®-1-(3-Methylpiperazin-1-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylpiperazin-1-yl)ethan-1-one
- 1-(4-Methylpiperazin-1-yl)ethan-1-one
- 1-(3-Ethylpiperazin-1-yl)ethan-1-one
Uniqueness
®-1-(3-Methylpiperazin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and biological activity. The presence of the methyl group at the 3-position of the piperazine ring can affect the compound’s binding affinity and selectivity for certain targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-[(3R)-3-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
BRAYYCBKNOERRJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C |
Canonical SMILES |
CC1CN(CCN1)C(=O)C |
Origin of Product |
United States |
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